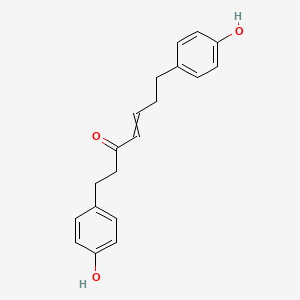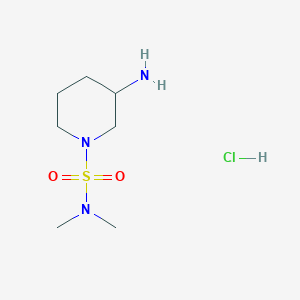
(E)-6-O-(p-coumaroyl)scandoside methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-6-O-(p-coumaroyl)scandoside methyl ester is a naturally occurring compound that can be isolated from the plant Oldenlandia diffusa . It belongs to the class of iridoids, which are known for their diverse biological activities. This compound has garnered interest due to its anti-inflammatory and anti-proliferative properties .
Méthodes De Préparation
(E)-6-O-(p-coumaroyl)scandoside methyl ester can be isolated from Oldenlandia diffusa through extraction and purification processes Industrial production methods typically involve the extraction of the compound from plant material, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
(E)-6-O-(p-coumaroyl)scandoside methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
(E)-6-O-(p-coumaroyl)scandoside methyl ester has several scientific research applications. In chemistry, it is used as a reference compound for the identification and quantification of iridoids in plant extracts . In biology and medicine, it has been studied for its anti-inflammatory and anti-proliferative effects, particularly in cancer research . The compound has shown moderate anti-proliferation effects on PC3 human androgen-independent prostate cancer cells .
Mécanisme D'action
The mechanism of action of (E)-6-O-(p-coumaroyl)scandoside methyl ester involves the inhibition of inflammatory cytokines and mediators . It exerts its effects by suppressing the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways . These pathways are crucial for the regulation of inflammation and cell proliferation, making the compound a potential candidate for anti-inflammatory and anti-cancer therapies .
Comparaison Avec Des Composés Similaires
(E)-6-O-(p-coumaroyl)scandoside methyl ester is unique due to its specific structure and biological activities. Similar compounds include other iridoids such as 10(S)-hydroxypheophytin a, which also exhibits anti-proliferative effects . this compound is distinguished by its specific anti-inflammatory properties and its ability to inhibit key signaling pathways involved in inflammation and cancer .
Propriétés
Formule moléculaire |
C26H30O13 |
|---|---|
Poids moléculaire |
550.5 g/mol |
Nom IUPAC |
methyl 7-(hydroxymethyl)-5-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C26H30O13/c1-35-24(34)15-11-36-25(39-26-23(33)22(32)21(31)17(10-28)38-26)19-13(9-27)8-16(20(15)19)37-18(30)7-4-12-2-5-14(29)6-3-12/h2-8,11,16-17,19-23,25-29,31-33H,9-10H2,1H3 |
Clé InChI |
ABYPZHZWILXERF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=COC(C2C1C(C=C2CO)OC(=O)C=CC3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,8,11-Trioxadispiro[3.2.47.24]tridecane](/img/structure/B12433562.png)
![6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B12433578.png)
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12433581.png)
![(2r)-1,1,1-Trifluoro-2-{4-[(2s)-2-{[(3s)-3-Methylmorpholin-4-Yl]methyl}-4-(Thiophen-2-Ylsulfonyl)piperazin-1-Yl]phenyl}propan-2-Ol](/img/structure/B12433589.png)





![(2S,7S)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B12433616.png)

![1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-ditert-butylphosphane;cyclopentane;iron](/img/structure/B12433620.png)
![2-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B12433631.png)

